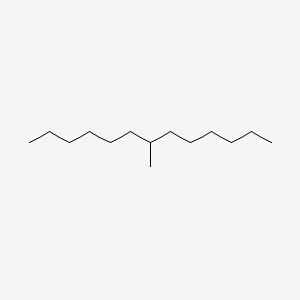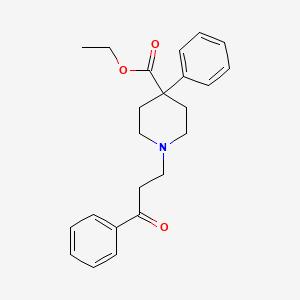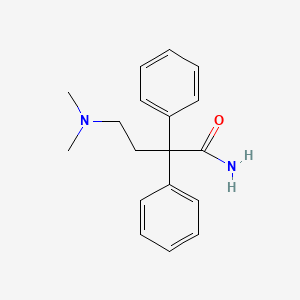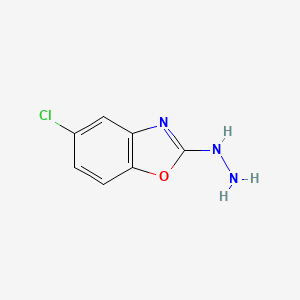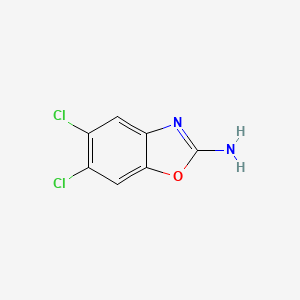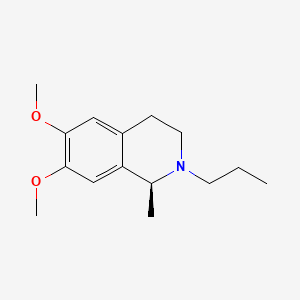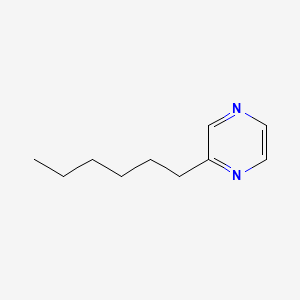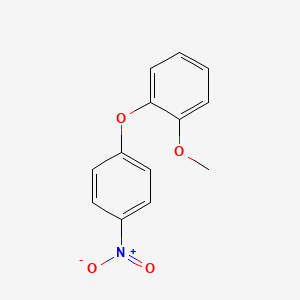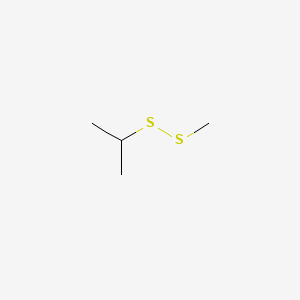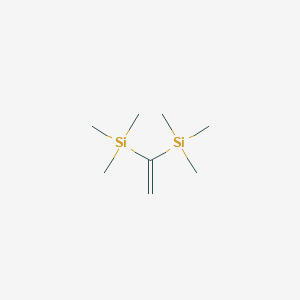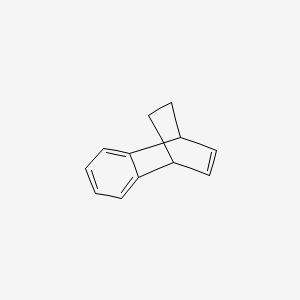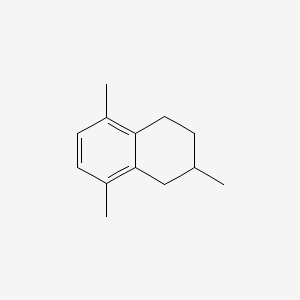![molecular formula C40H48O4 B1605332 P-Isopropylcalix[4]arene CAS No. 97998-55-5](/img/structure/B1605332.png)
P-Isopropylcalix[4]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Isopropylcalix4arene is a type of calixarene, a family of compounds that are of interest in organic chemistry due to their ease of synthesis and functionalization . It has the chemical formula C40H48O4 .
Synthesis Analysis
P-Isopropylcalix4arene can be synthesized by alkylation of unsubstituted calixarene in the presence of ferric chloride hexahydrate . In a study, dihydrazide and diamino propyl derivatives of p-tert-butylcalix4arene and calix4arene were synthesized. Then, these derivatives were reacted with L-proline methyl ester substituted chlorocyclopropenium at room temperature in CH2Cl2 to obtain calix4arene superbase derivatives .Molecular Structure Analysis
The structure of P-Isopropylcalix4arene and its benzene clathrate was established using NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
Sublimation of P-Isopropylcalix4arene under reduced pressure results in the formation of two new polymorphs (forms II P and III P). Both forms consist of interdigitated dimers of calixarene molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of P-Isopropylcalix4arene can be influenced by the composition of the binary solvent media. Changes in the stability constant of the complex with the composition of the binary system at different temperatures are not linear .Safety And Hazards
Zukünftige Richtungen
A small family of novel halogen-bonded crystalline supramolecular architectures of calixarenes was obtained by the co-crystallization of cone and 1,3-alternate tetrakis(3-iodopropargyloxy)calix4arene as tetradentate halogen donors with different multidentate acceptors . This represents a promising direction for future research into the applications of P-Isopropylcalix4arene.
Eigenschaften
CAS-Nummer |
97998-55-5 |
|---|---|
Produktname |
P-Isopropylcalix[4]arene |
Molekularformel |
C40H48O4 |
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
5,11,17,23-tetra(propan-2-yl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H48O4/c1-21(2)25-9-29-17-31-11-26(22(3)4)13-33(38(31)42)19-35-15-28(24(7)8)16-36(40(35)44)20-34-14-27(23(5)6)12-32(39(34)43)18-30(10-25)37(29)41/h9-16,21-24,41-44H,17-20H2,1-8H3 |
InChI-Schlüssel |
UHLRPXXFPYMCAE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
Kanonische SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



